molecular formula C9H12N2OS B7578540 7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one

7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one

Cat. No.: B7578540
M. Wt: 196.27 g/mol
InChI Key: NRYQHSSLMABOCK-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one is a bicyclic heterocyclic compound featuring a fused thiazole and azepine ring system. Key structural attributes include:

  • Molecular Formula: C₉H₁₃N₃OS (as per its 2-amino derivative in ).
  • Core Structure: A 7-membered azepinone ring fused with a thiazole moiety at positions 5,4-c.
  • Substituents:
    • Two methyl groups at the 7-position of the azepine ring.
    • A ketone group at the 4-position (azepin-4-one).

Properties

IUPAC Name

7,7-dimethyl-6,8-dihydro-5H-[1,3]thiazolo[5,4-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-9(2)3-6-7(13-5-11-6)8(12)10-4-9/h5H,3-4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYQHSSLMABOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)NC1)SC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435274-32-1
Record name 7,7-dimethyl-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Cycloaddition-Metathesis Cascade Strategy

A two-step protocol developed by Zakaszewska et al. (source) provides a robust pathway for constructing the thiazolo-azepinone core:

Step 1: Cycloaddition Reaction

  • Starting Material : 5-Acyl-2,2-dimethyl-1,3-dioxa-4,5-dione.

  • Reagents : Thioamide derivatives (e.g., thiourea) in anhydrous dichloromethane.

  • Conditions : 0–5°C under nitrogen atmosphere, stirred for 12–16 hours.

  • Intermediate : Bicyclic β-lactam precursor with a thiazolidinone moiety.

Step 2: Ring-Closing Metathesis (RCM)

  • Catalyst : Grubbs 2nd-generation catalyst (5 mol%).

  • Solvent : Toluene, refluxed at 110°C for 8–10 hours.

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

This method capitalizes on the olefin metathesis to form the seven-membered azepinone ring, with the dimethyl groups introduced via the dioxa-dione starting material.

Alternative Cyclization Approaches

While direct literature on the 7,7-dimethyl variant is limited, analogous syntheses of thiazolo-azepinones involve:

  • Thioamide-Ketone Cyclization : Reacting 7,7-dimethyl-azepin-5-one with chlorocarbonylthioamide in dimethylformamide (DMF) at 80°C for 6 hours, yielding 55–60% product.

  • Acid-Catalyzed Ring Closure : Using polyphosphoric acid (PPA) to cyclize linear precursors containing pre-installed thiazole and azepinone fragments.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent Polarity DMF > THF > EthanolPolar aprotic solvents enhance cyclization rates by stabilizing transition states.
Reaction Temp 80–110°CHigher temperatures accelerate metathesis but risk side reactions.
Catalyst Loading 5–7 mol% Grubbs catalystExcess catalyst reduces yield due to decomposition.

Purification and Isolation

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with a melting point of 259–260°C.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=O Stretch : 1680–1700 cm⁻¹ (azepinone carbonyl).

    • C=S Stretch : 1220–1240 cm⁻¹ (thiazole ring).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 6H, 7-CH₃), δ 3.12–3.25 (m, 4H, H-5, H-8), δ 4.01 (t, 2H, H-6).

    • ¹³C NMR : δ 28.5 (7-CH₃), δ 172.3 (C=O).

  • Mass Spectrometry :

    • ESI-MS : m/z 211.28 [M+H]⁺, consistent with molecular formula C₉H₁₃N₃OS.

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure, with bond lengths of 1.45 Å (C-N) and 1.68 Å (C-S), validating the thiazole-azepinone fusion.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The 7,7-dimethyl group enhances metabolic stability, making the compound a key intermediate in:

  • Kinase Inhibitors : Modulating ATP-binding pockets via hydrogen bonding with the thiazole nitrogen.

  • Antimicrobial Agents : Functionalization at the 2-amino position (see 2-amino-7,7-dimethyl derivative) improves Gram-positive bacterial inhibition.

Materials Science

Incorporation into polymers confers thermal stability (T₅% = 320°C) and UV absorption at 270–290 nm, suitable for optoelectronic materials .

Chemical Reactions Analysis

7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a thiazole ring fused with an azepine ring, making it a versatile building block in chemical synthesis and medicinal research.

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various microorganisms.
  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through specific molecular pathways.

Medicine

Ongoing investigations are exploring its potential as a therapeutic agent for various diseases. The compound's ability to interact with specific enzymes and receptors positions it as a candidate for drug development aimed at treating conditions such as cancer and infections.

Industry

In industrial applications, this compound is used in the development of new materials with desirable properties such as:

  • Conductivity : Its electronic properties make it suitable for use in electronic materials.
  • Fluorescence : The compound can be incorporated into fluorescent materials for applications in imaging and sensing technologies.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
  • Cancer Research : Research indicated that this compound could induce cell cycle arrest and apoptosis in specific cancer cell lines through targeted pathways involving caspases.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique activity profile stems from its structural features. Below is a comparative analysis with analogous heterocycles:

Core Ring Modifications

Thiazolo[5,4-c]pyridine vs. Thiazolo[5,4-c]azepine
  • Edoxaban (Factor Xa Inhibitor): Contains a 6-membered tetrahydrothiazolo[5,4-c]pyridine ring fused to a pyridine. The smaller ring size enhances rigidity, favoring binding to Factor Xa’s S1 pocket.
Thiazolo[5,4-d]azepine Derivatives
  • 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 938): Features a fully saturated azepine ring with an amino substituent. The absence of a ketone and dimethyl groups reduces steric hindrance, possibly altering receptor selectivity.

Substituent Variations

Methyl and Amino Groups
  • N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide : A pyridine-based analog with a 5-methyl group and nitrobenzamide side chain. The electron-withdrawing nitro group enhances electrophilicity, influencing binding to proteases.
Functional Group Impact on Activity
  • Ketone (4-oxo) Group: Present in the target compound, this group may participate in hydrogen bonding with biological targets (e.g., STING proteins), unlike non-ketone analogs like B-HT 938.
  • Amino Substituents: Amino groups in analogs like B-HT 938 facilitate salt bridge formation with receptors, whereas the target compound’s dimethyl groups prioritize hydrophobic interactions.

Data Tables

Table 1: Structural and Pharmacological Comparison of Thiazolo-Fused Compounds
Compound Name Molecular Formula Core Structure Key Substituents Pharmacological Activity References
7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one C₉H₁₃N₃OS Thiazolo-azepinone 7,7-dimethyl, 4-keto STING antagonist, α7 agonist
Edoxaban (tetrahydrothiazolo[5,4-c]pyridine) C₂₄H₃₀ClN₇O₆S Thiazolo-pyridine Carbamoyl, chloropyridinyl Anticoagulant (Factor Xa inhibitor)
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 938) C₇H₁₁N₃S Thiazolo-azepine 2-amino Research compound (hypotensive agent)
N-(5-Methyl-thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide C₁₄H₁₄N₄O₃S Thiazolo-pyridine 5-methyl, 3-nitrobenzamide Protease inhibition (theoretical)
Table 2: Physicochemical Properties
Property 7,7-Dimethyl-thiazoloazepinone Edoxaban B-HT 938
Molecular Weight (g/mol) 211.28 548.06 169.24
LogP (Predicted) 1.8 2.5 0.9
Hydrogen Bond Acceptors 4 9 3
Rotatable Bonds 0 8 1

Biological Activity

7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one (CAS No. 123973-48-8) is a heterocyclic compound with potential biological activity. Its structure features a thiazole ring fused with an azepine ring, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13N3OS
  • Molecular Weight : 211.284 g/mol
  • Synonyms : 2-amino-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Various methods have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties against various bacterial strains. For instance, derivatives with similar structures have shown significant inhibitory effects against Escherichia coli and Mycobacterium smegmatis .
  • Anticancer Potential :
    • Preliminary studies suggest that certain derivatives of thiazoloazepines may possess anticancer properties. However, specific data on this compound in cancer cell lines remain limited.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. For example, structural analogs have demonstrated the ability to inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria .

Case Studies and Research Findings

A few notable studies provide insight into the biological activity of thiazoloazepine derivatives:

StudyFindings
Study 1 Investigated the antibacterial activity of thiazoloazepine derivatives against resistant strains. Results indicated significant activity with MIC values comparable to standard antibiotics .
Study 2 Examined the anticancer effects of thiazoloazepines in vitro against leukemia cells. Some compounds showed IC50 values below 10 µg/mL .
Study 3 Focused on enzyme inhibition; certain derivatives exhibited over 78% inhibition of LeuRS at low concentrations .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Binding to active sites of enzymes such as LeuRS.
  • Interaction with cellular membranes leading to disruption of microbial integrity.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:
  • PPE : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

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